molecular formula C9H10OS B3060571 2-(Ethylsulfanyl)benzaldehyde CAS No. 53606-33-0

2-(Ethylsulfanyl)benzaldehyde

Cat. No. B3060571
CAS RN: 53606-33-0
M. Wt: 166.24 g/mol
InChI Key: OTPHHWXZMVMABO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)benzaldehyde, also known as 2-(ethylthio)benzaldehyde or 2-ETSA, is a sulfur-containing organic compound with the molecular formula C9H10OS . Its average mass is 166.240 Da .


Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfanyl)benzaldehyde consists of a benzene ring with an aldehyde group and an ethylsulfanyl group attached . The exact positions of these groups on the benzene ring are not specified in the search results.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Agents

Thiosemicarbazides and 1,2,4-Triazoles

Safety and Hazards

The safety data sheet for benzaldehyde indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It’s also noted to be potentially damaging to fertility or the unborn child . While this information is for benzaldehyde, some of these hazards could potentially apply to 2-(Ethylsulfanyl)benzaldehyde due to its structural similarity.

Mechanism of Action

Target of Action

It is structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . This suggests that 2-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

For instance, it is synthesized via the β-oxidative pathway in peroxisomes . It’s plausible that 2-(Ethylsulfanyl)benzaldehyde might affect similar pathways.

Pharmacokinetics

Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . These properties might give us some insights into the potential pharmacokinetics of 2-(Ethylsulfanyl)benzaldehyde.

Result of Action

Benzaldehyde is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages . It’s plausible that 2-(Ethylsulfanyl)benzaldehyde might have similar effects.

Action Environment

It’s known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and atmospheric conditions.

properties

IUPAC Name

2-ethylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHHWXZMVMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517641
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53606-33-0
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

114A (10.4 g, 78% yield) was prepared from 2-fluorobezaldehyde (10 g, 81 mmol) and thioethane (5.5 g, 89 mmol) using a procedure similar to that used in the preparation of 11A. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.23-1.42 (m, 3H) 2.98 (q, J=7.34 Hz, 2H) 7.17-7.37 (m, 1H) 7.38-7.64 (m, 2H) 7.81 (dd, J=7.70, 1.59 Hz, 1H) 10.30 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
thioethane
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and thioethanol (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 55° C. for 3 days. After cooling, the mixture was added to 50 mL of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 2:1 dichloromethane/n-hexane as eluent to give a yellow oil (1.94 g, 72%). 1H NMR (200 MHz, CDCl3): δ 1.37 (t, J=7.5, 3H), 2.99 (q, J=7.5, 2H), 7.26-7.56 (m, 3H), 7.84 (dd, J1=8.0, 1H), 10.37 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylsulfanyl)benzaldehyde
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2-(Ethylsulfanyl)benzaldehyde
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2-(Ethylsulfanyl)benzaldehyde
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2-(Ethylsulfanyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Ethylsulfanyl)benzaldehyde

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